molecular formula C15H26N4O4 B12840817 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt

1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt

Cat. No.: B12840817
M. Wt: 326.39 g/mol
InChI Key: MOISNZWLLXDVFT-STQMWFEESA-N
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Description

(S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate is a complex organic compound with significant importance in various scientific fields. This compound features an imidazolium ring, which is known for its stability and reactivity, making it a valuable component in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate typically involves multiple steps, starting with the preparation of the imidazolium ring.

Industrial Production Methods

Industrial production of this compound often employs enzymatic synthesis due to its efficiency and selectivity. Enzymes such as lipases are used to catalyze the esterification reactions, which are performed under solvent-free conditions to reduce costs and improve product purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazolium ring acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted imidazolium compounds, which can be further utilized in different chemical processes .

Scientific Research Applications

(S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolium ring facilitates binding to these targets, leading to inhibition or activation of biochemical pathways. This compound is known to modulate pathways involved in cellular metabolism and signal transduction .

Properties

Molecular Formula

C15H26N4O4

Molecular Weight

326.39 g/mol

IUPAC Name

(2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]imidazol-3-ium-1-yl]hexanoate

InChI

InChI=1S/C15H26N4O4/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23/h9-13H,1-8,16-17H2,(H-,20,21,22,23)/t12-,13-/m0/s1

InChI Key

MOISNZWLLXDVFT-STQMWFEESA-N

Isomeric SMILES

C1=C[N+](=CN1CCCC[C@@H](C(=O)[O-])N)CCCC[C@@H](C(=O)O)N

Canonical SMILES

C1=C[N+](=CN1CCCCC(C(=O)[O-])N)CCCCC(C(=O)O)N

Origin of Product

United States

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